3-(Trifluoromethylsulfanyl)azetidine;hydrochloride

Description

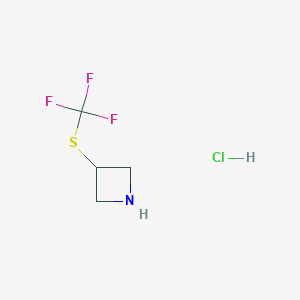

3-(Trifluoromethylsulfanyl)azetidine hydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted at the 3-position with a trifluoromethylsulfanyl (-SCF₃) group. This substituent confers unique physicochemical properties, including increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJHXUPBAPXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride typically involves the reaction of azetidine with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfanyl chloride in the presence of a base to facilitate the substitution reaction on the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride can yield trifluoromethylsulfinyl or trifluoromethylsulfonyl derivatives.

Scientific Research Applications

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring’s ring strain also contributes to its reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituent at the 3-position of the azetidine ring (Table 1):

Table 1: Structural Comparison of Azetidine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 3-(Trifluoromethylsulfanyl)azetidine HCl* | -SCF₃ | C₄H₇ClF₃NS | 193.62 | Sulfur-linked trifluoromethyl group |

| 3-(Trifluoromethyl)azetidine HCl | -CF₃ | C₄H₇ClF₃N | 161.56 | Direct trifluoromethyl attachment |

| 3-Methanesulfonylazetidine HCl | -SO₂CH₃ | C₄H₁₀ClNO₂S | 171.64 | Sulfonyl group enhances polarity |

| 3-Fluoroazetidine HCl | -F | C₃H₇ClFN | 123.55 | Electronegative fluorine substituent |

| 3-(3-Chlorophenoxy)azetidine HCl | -O-C₆H₄-Cl | C₉H₁₁Cl₂NO | 220.10 | Aromatic ether linkage |

*Theoretical values for the target compound, inferred from analogs.

- Electronic Effects : The -SCF₃ group (target compound) is less polar than sulfonyl (-SO₂CF₃) but more lipophilic than -CF₃ or -O-CF₃, influencing membrane permeability .

- Steric Considerations : Bulky substituents like -O-C₆H₄-Cl () reduce conformational flexibility compared to smaller groups like -F .

Physicochemical Properties

- Lipophilicity : The -SCF₃ group increases logP compared to -CF₃ or -SO₂CH₃, enhancing blood-brain barrier penetration in neuroactive compounds .

- Solubility: Polar groups (e.g., -SO₂CH₃) improve aqueous solubility, whereas aromatic substituents (e.g., phenoxy) reduce it .

- Stability : Sulfanyl (-S-) groups are prone to oxidation, unlike stable sulfonyl (-SO₂-) or trifluoromethyl (-CF₃) groups .

Stability and Reactivity

Biological Activity

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C4H6F3N

- Molecular Weight : 143.09 g/mol

- CAS Number : 50989381

The compound features a trifluoromethylsulfanyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to increased biological activity.

The biological activity of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is primarily attributed to its interaction with various biological targets. The following points summarize its mechanisms:

- Receptor Binding : The compound may exhibit high affinity for specific receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Gene Expression Modulation : The compound may affect gene expression related to cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been noted for their ability to inhibit tumor growth through:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Disruption of cell cycle progression.

A study highlighted that azetidine derivatives can induce caspase activation, leading to increased apoptosis in various cancer cell lines .

Antimicrobial Effects

3-(Trifluoromethylsulfanyl)azetidine;hydrochloride has also been investigated for its antimicrobial properties. Compounds with trifluoromethylsulfanyl groups have shown:

- Activity against Gram-positive and Gram-negative bacteria.

- Potential effectiveness against fungal pathogens.

These effects are likely mediated through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

In Vivo Studies

In vivo studies conducted on animal models have demonstrated the compound's safety profile and therapeutic potential. For example, a study involving SCID mice indicated that doses up to 50 mg/kg were well tolerated without significant weight loss, establishing a maximum tolerated dose (MTD) for further pharmacodynamics evaluation .

Pharmacokinetics

The pharmacokinetic profile of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride suggests favorable absorption and distribution characteristics. Its lipophilic nature may facilitate better membrane permeability, enhancing bioavailability.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(Trifluoromethylsulfanyl)azetidine hydrochloride?

The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing azetidine scaffolds. For example, 3-hydroxymethylazetidine hydrochloride can be synthesized via reductive amination or nucleophilic substitution, followed by purification using column chromatography and recrystallization . Characterization should include:

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility profiling : Test in common solvents (DMSO, water, ethanol) using nephelometry or UV-Vis spectroscopy. For example, related azetidine hydrochlorides exhibit solubility >5 mg/mL in DMSO .

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally show improved stability in anhydrous conditions .

Advanced Research Questions

Q. What mechanistic approaches are used to evaluate the neuroprotective effects of 3-(Trifluoromethylsulfanyl)azetidine derivatives?

- In vitro models : Use SH-SY5Y or BV2 microglial cells treated with neurotoxins (e.g., MPP+ or LPS). Measure cytotoxicity via MTT assay and apoptosis markers (Bcl-2/Bax ratio) via Western blot .

- Oxidative stress pathways : Quantify ROS production using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 staining .

- Inflammatory signaling : ELISA for cytokines (IL-1β, TNF-α) and Western blot for NLRP3 inflammasome components .

Q. How can researchers resolve contradictions in cytotoxicity data across different studies?

Discrepancies may arise from variations in:

- Cell lines : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) exhibit differing sensitivities .

- Dosage : Optimize concentrations using dose-response curves (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds .

- Experimental endpoints : Combine short-term (24 hr) viability assays with long-term (72 hr) apoptosis markers .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- In vitro BBB models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) .

- In vivo distribution : Administer radiolabeled compound (e.g., C) to rodents, followed by LC-MS/MS analysis of plasma and brain homogenates .

- Metabolite identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF-MS .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of trifluoromethylsulfanyl-containing azetidines?

- Optimize reaction conditions : Use anhydrous solvents (THF, DMF) and catalysts like Pd/C for hydrogenation .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) to the azetidine nitrogen to prevent side reactions .

- Scale-up considerations : Switch from batch to flow chemistry for improved heat and mass transfer .

Q. What advanced techniques are used to confirm target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.